![molecular formula C23H29N3 B10852469 1-[2-((S)-4-Phenyl-cyclohex-3-enyl)-ethyl]-4-pyridin-2-yl-piperazine](/img/structure/B10852469.png)
1-[2-((S)-4-Phenyl-cyclohex-3-enyl)-ethyl]-4-pyridin-2-yl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-137789 is a small molecular compound with the chemical formula C23H29N3. It is known for its role as a dopamine autoreceptor agonist, which means it can bind to and activate dopamine receptors, particularly the D2 subtype
Preparation Methods
The synthesis of PD-137789 involves several steps, starting with the preparation of the chiral 4-substituted 1-phenylcyclohexene via an intramolecular Wittig reaction The reaction conditions typically involve the use of organic solvents and specific reagents to achieve the desired stereochemistry
Chemical Reactions Analysis
PD-137789 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PD-137789 may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
. Some of its notable applications include:
Chemistry: PD-137789 is used as a model compound to study the behavior of dopamine autoreceptor agonists and their interactions with other molecules.
Biology: The compound is used to investigate the role of dopamine receptors in various biological processes, including neurotransmission and signal transduction.
Medicine: PD-137789 has potential therapeutic applications in the treatment of neurological disorders, such as Parkinson’s disease and schizophrenia, due to its ability to modulate dopamine receptor activity.
Industry: The compound is used in the development of new drugs and pharmaceuticals, as well as in the synthesis of other chemical compounds.
Mechanism of Action
PD-137789 exerts its effects by binding to dopamine receptors, particularly the D2 subtype . This binding activates the receptor and triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets and pathways involved in this process include the activation of G-proteins and the modulation of cyclic adenosine monophosphate (cAMP) levels.
Comparison with Similar Compounds
- PD-135385
- PD-128907
PD-137789 stands out due to its unique chemical structure and specific receptor binding properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H29N3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-[2-[(1S)-4-phenylcyclohex-3-en-1-yl]ethyl]-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C23H29N3/c1-2-6-21(7-3-1)22-11-9-20(10-12-22)13-15-25-16-18-26(19-17-25)23-8-4-5-14-24-23/h1-8,11,14,20H,9-10,12-13,15-19H2/t20-/m1/s1 |
InChI Key |
MQHGACGPMGUHSJ-HXUWFJFHSA-N |
Isomeric SMILES |
C1CC(=CC[C@H]1CCN2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(=CCC1CCN2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


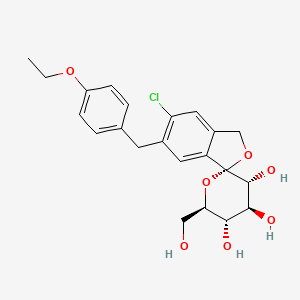
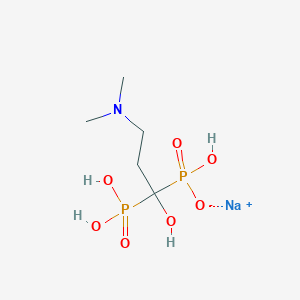
![N,N-dimethyl-4-[(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852418.png)
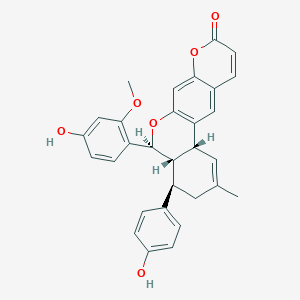
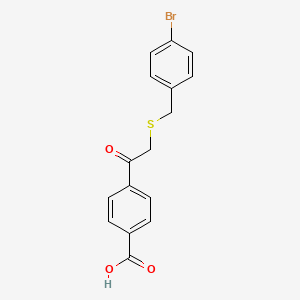
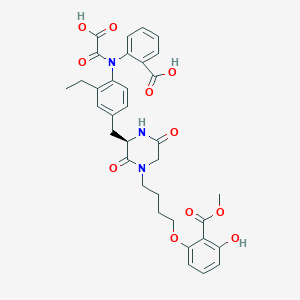

![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)
![1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)
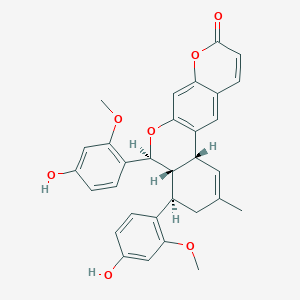
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852450.png)
![N-{(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B10852455.png)

![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)
